molecular formula C20H23N3O4 B2355568 ethyl 3-[2-(6-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)acetamido]benzoate CAS No. 932997-75-6

ethyl 3-[2-(6-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)acetamido]benzoate

Cat. No.: B2355568
CAS No.: 932997-75-6
M. Wt: 369.421
InChI Key: RQKBEUJUZKPCLQ-UHFFFAOYSA-N
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Description

Ethyl 3-{[(6-methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetyl]amino}benzoate is a complex organic compound with potential applications in various fields of scientific research. This compound features a cinnoline core, which is a heterocyclic aromatic organic compound, and is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-[2-(6-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)acetamido]benzoate typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Cinnoline Core: This involves the cyclization of appropriate precursors under acidic or basic conditions.

    Acetylation: The cinnoline core is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Coupling with Ethyl 3-aminobenzoate: The acetylated cinnoline is then coupled with ethyl 3-aminobenzoate under conditions that facilitate amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-{[(6-methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetyl]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Electrophilic substitution using halogens in the presence of a Lewis acid like aluminum chloride.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Ethyl 3-{[(6-methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetyl]amino}benzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its bioactive cinnoline core.

Mechanism of Action

The mechanism of action of ethyl 3-[2-(6-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)acetamido]benzoate involves its interaction with specific molecular targets. The cinnoline core can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 5-oxo-5,6,7,8-tetrahydroquinoline-2-carboxylate: Similar in structure but with a quinoline core instead of a cinnoline core.

    Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Contains a pyrimidine core and exhibits different biological activities.

Uniqueness

Ethyl 3-{[(6-methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetyl]amino}benzoate is unique due to its cinnoline core, which imparts distinct biological activities and chemical reactivity compared to other similar compounds. This uniqueness makes it a valuable compound for further research and development.

Properties

IUPAC Name

ethyl 3-[[2-(6-methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)acetyl]amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O4/c1-3-27-20(26)14-5-4-6-16(10-14)21-18(24)12-23-19(25)11-15-9-13(2)7-8-17(15)22-23/h4-6,10-11,13H,3,7-9,12H2,1-2H3,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQKBEUJUZKPCLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NC(=O)CN2C(=O)C=C3CC(CCC3=N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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